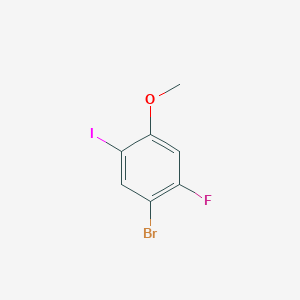

1-Bromo-2-fluoro-5-iodo-4-methoxy-benzene

Description

Significance of Aryl Halides and Methoxy-Substituted Arenes in Contemporary Synthetic Methodologies

Aryl halides, organic compounds where a halogen atom is directly bonded to an aromatic ring, are indispensable building blocks in modern organic synthesis. numberanalytics.com They serve as crucial precursors for a vast array of more complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. Their utility primarily stems from their participation in a wide range of transformations, most notably in transition-metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. These reactions allow for the precise formation of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern molecular construction. The identity of the halogen (I, Br, Cl, F) significantly influences the reactivity, with the C-I bond being the most reactive and the C-F bond the least, often enabling selective, sequential reactions on polyhalogenated substrates. thieme-connect.deacs.orgnih.gov

Methoxy-substituted arenes, such as anisole (B1667542), are also of fundamental importance. The methoxy (B1213986) group (–OCH₃) is a potent activating group for electrophilic aromatic substitution. wikipedia.orgquora.com It donates electron density to the aromatic ring through resonance, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene (B151609) itself. quora.comquora.com This activating effect is directed towards the ortho and para positions, providing regiochemical control in synthetic transformations. wikipedia.org The combination of halogen atoms and a methoxy group on a single benzene ring, as seen in polyhalogenated anisoles, therefore creates a molecule with a rich and tunable reactivity, poised for diverse and selective functionalization.

Contextualization of 1-Bromo-2-fluoro-5-iodo-4-methoxy-benzene within the Landscape of Highly Substituted Aromatic Systems

This compound is a highly substituted aromatic compound that embodies the synthetic potential discussed above. Its structure features four different substituents on the six-membered benzene core, making it a complex and asymmetric molecule. Specific physicochemical data for this exact isomer is not widely available, underscoring its status as a specialized research chemical rather than a bulk commodity. However, its properties can be predicted based on computational methods, as shown in the table below.

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₇H₅BrFIO |

| Molar Mass | 330.92 g/mol |

| Canonical SMILES | COC1=C(C=C(I)C(=C1)F)Br |

| InChIKey | FJVBHXPTLCSGRI-UHFFFAOYSA-N |

| Predicted Boiling Point | 304.1 ± 37.0 °C |

| Predicted Density | 2.122 ± 0.06 g/cm³ |

Note: Predicted data is for the closely related isomer 1-bromo-5-fluoro-2-iodo-4-methoxy-benzene, as specific experimental data for the title compound is limited. Molar mass and formula are exact for the title compound.

This compound is a prime example of a polyfunctional aromatic system where selective chemical transformations can be envisioned. The three different halogen atoms—iodine, bromine, and fluorine—exhibit distinct reactivities in cross-coupling reactions. Typically, the carbon-iodine bond is the most susceptible to oxidative addition by a palladium catalyst, followed by the carbon-bromine bond, while the carbon-fluorine bond is generally inert under these conditions. This reactivity hierarchy allows for programmed, site-selective functionalization, where the iodine can be replaced in one step, followed by the bromine in a subsequent, different coupling reaction, leaving the fluorine and the methoxy group untouched. acs.orgnih.govresearchgate.net The electronic interplay between the electron-donating methoxy group and the inductive electron-withdrawing effects of the halogens further complicates and enriches the molecule's reactivity, making it a valuable substrate for exploring new synthetic methodologies.

Current Research Frontiers in the Comprehensive Functionalization of Complex Benzene Derivatives

The synthesis of highly substituted and complex benzene derivatives is a major focus of contemporary organic chemistry. researchgate.netpressbooks.pub The drive to create novel molecules for applications in medicine, materials science, and electronics necessitates the development of innovative methods for their construction. A key frontier is the development of site-selective C–H functionalization, which aims to directly convert the ubiquitous carbon-hydrogen bonds on an aromatic ring into new functional groups without the need for pre-installed handles like halogens. nih.govajgreenchem.comresearchgate.netacs.org This strategy offers a more atom- and step-economical approach to building molecular complexity.

For already complex molecules like this compound, which has only two remaining C-H bonds, research focuses on achieving selectivity between these positions and on leveraging the existing substituents. Modern strategies often employ directing groups, which can be either covalently attached or associated through noncovalent interactions, to guide a catalyst to a specific C-H bond, even one that is distant (e.g., at the meta position). nih.govmpg.de Furthermore, developing catalytic systems that can distinguish between and selectively react with different C-X (X = halogen) bonds on the same ring remains an active area of investigation. nih.gov The ability to perform sequential, one-pot reactions to functionalize multiple positions on a complex benzene core in a controlled and predictable manner is a significant goal, enabling the rapid generation of molecular diversity from a single, highly functionalized starting material. thieme-connect.de

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H5BrFIO |

|---|---|

Molecular Weight |

330.92 g/mol |

IUPAC Name |

1-bromo-2-fluoro-5-iodo-4-methoxybenzene |

InChI |

InChI=1S/C7H5BrFIO/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3 |

InChI Key |

WCUSFMDKCDYKBX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1I)Br)F |

Origin of Product |

United States |

Synthetic Methodologies for 1 Bromo 2 Fluoro 5 Iodo 4 Methoxy Benzene and Cognate Polyhalogenated Anisoles

Strategies for Halogen Atom Introduction and Positional Control

The introduction of multiple halogen atoms onto an aromatic ring with specific regiochemistry is a significant challenge in organic synthesis. The electronic properties of the substituents already present on the ring dictate the position of subsequent electrophilic aromatic substitution reactions.

Direct halogenation is a fundamental method for introducing halogen atoms onto aromatic rings. This typically involves the reaction of the aromatic substrate with a halogenating agent, often in the presence of a Lewis acid catalyst to enhance the electrophilicity of the halogen. organic-chemistry.orgnih.gov

For anisole (B1667542) derivatives, the methoxy (B1213986) group (-OCH3) is a strongly activating, ortho-, para-directing group due to its electron-donating resonance effect. This directing effect is a key consideration in the synthesis of polyhalogenated anisoles.

Common halogenating agents and their characteristics are summarized in the table below:

| Halogenating Agent | Target Halogen | Typical Conditions | Notes |

| Br2/FeBr3 | Bromine | Lewis acid catalyst | Classical method for bromination. |

| N-Bromosuccinimide (NBS) | Bromine | Radical initiator or acid catalyst | Milder alternative to Br2, often used for allylic and benzylic bromination, but also for aromatic bromination. |

| I2/HNO3 | Iodine | Oxidizing agent | The oxidizing agent generates the electrophilic iodine species. |

| N-Iodosuccinimide (NIS) | Iodine | Acid catalyst | A mild and efficient source of electrophilic iodine. |

| Cl2/AlCl3 | Chlorine | Lewis acid catalyst | Standard method for chlorination. |

| N-Chlorosuccinimide (NCS) | Chlorine | Acid catalyst | A milder chlorinating agent. |

The choice of halogenating agent and reaction conditions is critical for achieving the desired regioselectivity and avoiding over-halogenation, especially in highly activated systems like anisoles.

In the synthesis of complex polyhalogenated molecules, a single direct halogenation step is often insufficient. Sequential halogenation, where halogens are introduced one by one, allows for greater control over the substitution pattern. The order of introduction is crucial, as the first halogen will influence the position of the second, and so on.

Functional group interconversion (FGI) is another powerful strategy. This involves converting one functional group into another, which can alter the directing effects and reactivity of the aromatic ring, thereby enabling the desired substitution pattern. For instance, a nitro group can be introduced, which is a meta-director, and then reduced to an amino group, which is an ortho-, para-director. The amino group can then be converted to a halogen via a Sandmeyer reaction. While not directly applicable to the synthesis of the target molecule from a simple anisole, this illustrates the principle of FGI in controlling substituent placement.

A plausible synthetic approach for a polyhalogenated anisole could involve the initial halogenation of a substituted anisole, followed by further halogenations where the combined directing effects of the existing substituents guide the incoming electrophile to the desired position.

Regioselective Synthesis of 1-Bromo-2-fluoro-5-iodo-4-methoxy-benzene

Achieving the specific 1-bromo-2-fluoro-5-iodo-4-methoxy substitution pattern requires a highly regioselective synthetic strategy. The interplay of the directing effects of the methoxy, fluoro, and subsequently introduced halogen groups must be carefully managed.

A plausible retrosynthetic analysis suggests that the synthesis could start from a more simply substituted anisole derivative. For instance, starting with 2-fluoro-4-methoxyanisole, one could envision a sequential introduction of iodine and bromine. The directing effects of the methoxy and fluoro groups would need to be carefully considered at each step.

A potential synthetic route for a structurally similar compound, 5-bromo-1-fluoro-3-iodo-2-methoxy-benzene, starts from 4-bromo-2-fluoro-6-iodo-phenol, which is then methylated. chemicalbook.com This suggests that for the target compound, a suitably substituted phenol (B47542) could be a key intermediate.

Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective substitution at the position ortho to a directing metalation group (DMG). The methoxy group is a moderately effective DMG. The process involves the deprotonation of the ortho-position by a strong base, typically an organolithium reagent, to form an aryllithium species. This intermediate then reacts with an electrophile to introduce a substituent specifically at that ortho-position. nih.gov

For the synthesis of this compound, a DoM strategy could be employed on a precursor like 1-fluoro-4-iodo-2-methoxybenzene. The methoxy group would direct the lithiation to the C3 position. However, the existing substituents might influence the acidity of the aromatic protons and the stability of the resulting organolithium species.

The general scheme for directed ortho-metalation is as follows:

| Step | Description | Reagents |

| 1 | Deprotonation | Strong base (e.g., n-BuLi, s-BuLi) |

| 2 | Electrophilic quench | Electrophile (e.g., I2, Br2) |

This method offers excellent regiocontrol that is often difficult to achieve through classical electrophilic aromatic substitution.

Stereoelectronic effects, which encompass both steric and electronic factors, are fundamental in controlling the regioselectivity of reactions on polyhalogenated arenes. rsc.org The electronic nature of the substituents (electron-donating or electron-withdrawing) and their spatial arrangement influence the electron density distribution in the aromatic ring and the stability of the intermediates in electrophilic substitution reactions.

In the case of this compound, the interplay of the electron-donating methoxy group and the electron-withdrawing but ortho-, para-directing halogen atoms is complex. The methoxy group strongly activates the ring, while the halogens have a deactivating inductive effect but a weakly activating resonance effect.

The directing ability of the substituents generally follows the order: -OCH3 > -F > -Br > -I. In an electrophilic substitution on a polysubstituted benzene (B151609) ring, the position of the incoming electrophile is typically directed by the most powerful activating group. However, steric hindrance from bulky substituents can also play a significant role in favoring substitution at less hindered positions.

Environmentally Conscious Approaches in Polyhalogenated Anisole Synthesis

Traditional methods for the synthesis of polyhalogenated aromatic compounds often involve the use of hazardous reagents and solvents, generating significant chemical waste. science.gov Modern synthetic chemistry is increasingly focused on the development of "green" and sustainable methodologies. researchgate.net

For the synthesis of polyhalogenated anisoles, several environmentally conscious approaches can be considered:

Use of Greener Solvents: Replacing hazardous chlorinated solvents with more environmentally benign alternatives like water, ethanol, or anisole itself can significantly reduce the environmental impact of the synthesis. nih.gov

Catalytic Methods: The use of catalytic amounts of reagents instead of stoichiometric quantities minimizes waste generation. For halogenations, catalytic systems that regenerate the active halogenating species are being developed.

Milder Halogenating Agents: The use of N-halosuccinimides (NBS, NCS, NIS) is generally considered greener than using elemental halogens, as they are solid, easier to handle, and often lead to cleaner reactions with fewer byproducts. organic-chemistry.orgnih.gov

One-Pot Reactions: Designing synthetic sequences where multiple steps are carried out in a single reaction vessel without isolating intermediates can save time, resources, and reduce waste. For example, a one-pot sequential halogenation or a halogenation followed by a cross-coupling reaction. organic-chemistry.org

The development of enzymatic or biocatalytic methods for the synthesis of aromatic compounds also represents a promising avenue for green chemistry, although their application to complex polyhalogenated molecules is still an emerging field. nih.gov

Development of Solvent-Free Reaction Methodologies

The advancement of green chemistry has spurred significant interest in solvent-free reaction conditions to minimize the environmental impact of chemical synthesis. mdpi.com Omitting solvents reduces chemical waste, lowers energy consumption, and can lead to improved reaction rates and selectivity. rsc.org These methodologies are particularly relevant in halogenation processes, where they can enhance the green profile by eliminating the need for often toxic and volatile organic solvents. mdpi.com

Solvent-free synthesis can be achieved through various techniques, including the direct heating of neat reactants or grinding solid reagents together at ambient temperatures. For the synthesis of polyhalogenated anisoles, a solvent-free approach could involve the direct interaction of an anisole substrate with a halogenating agent and an oxidant. The use of molecular iodine or iodide salts combined with an environmentally benign oxidant under solvent-free protocols represents a greener choice for the iodination of organic molecules. mdpi.com The significant advantages of these reactions often include enhanced reaction rates, simplified workup procedures, and higher product yields. rsc.org

The principles of solvent-free synthesis are broadly applicable, extending from the creation of porous materials like metal-organic frameworks (MOFs) to complex organic molecules. digitellinc.comresearchgate.net These techniques demonstrate a shift towards more sustainable and efficient manufacturing processes in synthetic chemistry.

Catalytic Systems for Sustainable Halogenation and Functionalization

Catalysis is fundamental to achieving selective and efficient halogenation of aromatic compounds, including anisole derivatives. Catalysts function by increasing the electrophilicity of the halogenating agent, thereby facilitating electrophilic aromatic substitution. brainly.in A range of catalytic systems have been developed to promote sustainability by enabling reactions under milder conditions, reducing waste, and controlling regioselectivity, which is critical for producing specific isomers of polyhalogenated anisoles.

Lewis Acids and Metal-Based Catalysts: Traditional methods for the halogenation of anisole often employ Lewis acids like FeX₃ (where X is a halogen) or catalysis with acetic acid. brainly.in More advanced systems utilize other metal catalysts; for instance, thallic acetate (B1210297) has been used to achieve highly specific monobromination of anisole, yielding 4-bromoanisole (B123540) with high efficiency. google.com In other examples, iron powder serves as a simple and effective catalyst for the bromination of fluorinated benzenes. google.com

Zeolite Catalysts: Shape-selective zeolite catalysts, such as HY or HMor zeolites, offer a method for controlling the regioselectivity of bromination. google.com By performing the reaction within the constrained pore structures of the zeolite, access to certain positions on the aromatic ring is sterically hindered. This "shape selectivity" can significantly favor the formation of the para-isomer over the ortho-isomer. For example, the bromination of fluorobenzene (B45895) using an HY zeolite catalyst demonstrates high para-selectivity. google.com These catalysts can be used in very small quantities and operate at moderate temperatures (30-70 °C). google.com

Photocatalysis: A modern and sustainable approach involves the use of visible-light photoredox catalysis. nih.gov Systems employing photocatalysts such as [Ru(bpy)₃]Cl₂ can activate N-halosuccinimides or other halogen sources under irradiation from visible light (e.g., blue LEDs). This method has been successfully applied to the chlorination of electron-rich arenes like anisole with good yields under mild, room-temperature conditions, representing a significant advancement in sustainable functionalization. nih.gov

The table below summarizes various catalytic systems used for the halogenation of aromatic compounds relevant to the synthesis of polyhalogenated anisoles.

| Catalytic System | Substrate Example | Halogenating Agent | Key Advantages | Reference |

|---|---|---|---|---|

| HY Zeolite | Fluorobenzene | Bromine (Br₂) | High para-selectivity; low catalyst loading. | google.com |

| [Ru(bpy)₃]Cl₂ (Photocatalyst) | Anisole | N-Chlorosuccinimide (NCS) | Mild, room-temperature conditions; uses visible light. | nih.gov |

| Thallic Acetate | Anisole | Bromine (Br₂) | High specificity for mono-bromination (para-product). | google.com |

| Iron Powder (Fe) | 1,2,4-Trifluorobenzene | Bromine (Br₂) | Simple, low-cost catalyst. | google.com |

| Telluronium Cations | Anisole | N-Bromosuccinimide (NBS) | Activates NBS via chalcogen bonding. | researchgate.net |

Mechanochemical Synthesis of Halogenated Organic Compounds

Mechanochemistry utilizes mechanical energy, typically from grinding, shearing, or milling in a ball mill, to drive chemical reactions. vanderbilt.edu This approach is a cornerstone of green chemistry as it often proceeds in the absence of solvents or with only minimal amounts of liquid, a technique known as liquid-assisted grinding (LAG). colab.wscolab.wsrcsi.science The application of mechanochemical methods for the synthesis of organohalogen compounds is of significant interest as it aligns with goals of atom economy and waste reduction. colab.ws

The direct mechanochemical halogenation of aromatic compounds offers a powerful alternative to traditional solution-based methods. colab.ws For instance, a facile and green mechanochemical route has been developed for the catalyst-free halogenation of phenols and anilines, which are structurally related to anisoles. researchgate.net In these procedures, substrates are ground with N-halosuccinimides (NXS, where X = Cl, Br, I) for short periods (10–15 minutes) to afford mono-, di-, or tri-halogenated products in good to excellent yields. researchgate.net The stoichiometry of the NXS reagent can be controlled to achieve the desired degree of halogenation in a chemoselective manner. researchgate.net

This methodology is highly adaptable and has been used to prepare a wide variety of halogenated organic compounds. colab.wsrcsi.science The use of mechanical force can overcome energy barriers and facilitate reactions between solid-state reactants, providing a versatile platform for constructing complex molecules like polyhalogenated anisoles. vanderbilt.edu

The following table details examples of mechanochemical halogenation of aromatic compounds.

| Substrate | Halogenating Agent | Conditions | Product Type | Key Advantages | Reference |

|---|---|---|---|---|---|

| Phenols | N-Bromosuccinimide (NBS) | Mortar-pestle grinding, 10-15 min, PEG-400 assisted | Mono-, di-, and tri-brominated phenols | Solvent-free, catalyst-free, rapid reaction, high yields. | researchgate.net |

| Anilines | N-Iodosuccinimide (NIS) | Mortar-pestle grinding, 10-15 min, PEG-400 assisted | Iodinated anilines | Chemoselective, straightforward purification. | researchgate.net |

| General Aromatic Compounds | Various (NXS, etc.) | Ball milling | Halogenated aromatics | Environmentally friendly, energy-efficient. | colab.wsrcsi.science |

Reactivity Profiles and Mechanistic Elucidations of 1 Bromo 2 Fluoro 5 Iodo 4 Methoxy Benzene

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are fundamental transformations for forming carbon-carbon and carbon-heteroatom bonds, with aryl halides being common substrates. For a polyhalogenated compound like 1-bromo-2-fluoro-5-iodo-4-methoxy-benzene, the key challenge and synthetic opportunity lie in achieving site-selective functionalization.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

Palladium catalysts are extensively used for cross-coupling reactions such as the Suzuki-Miyaura (using organoboron reagents) and Sonogashira (using terminal alkynes) reactions. semanticscholar.orgresearchgate.net The efficiency and selectivity of these reactions on a polysubstituted benzene (B151609) ring are governed by the nature of the halogen, the electronic and steric environment, and the specific catalyst system (ligands and additives) employed. nih.govresearchgate.net

In molecules with multiple carbon-halogen bonds, selective functionalization is a powerful strategy for molecular diversification. whiterose.ac.uk This selectivity can be controlled by leveraging the inherent differences in reactivity of the halogens or by fine-tuning the reaction conditions. nih.govescholarship.org For a substrate containing iodine, bromine, and fluorine, a stepwise, selective coupling is theoretically possible, allowing for the sequential introduction of different molecular fragments at specific positions on the benzene ring.

The chemoselectivity in palladium-catalyzed cross-coupling reactions is primarily dictated by the bond dissociation energies (BDEs) of the carbon-halogen (C-X) bonds. Oxidative addition of the C-X bond to the palladium(0) center is the initial and often rate-determining step in the catalytic cycle. nih.gov The established reactivity order for this step is:

C–I > C–Br > C–Cl >> C–F nih.govnih.govnih.gov

Based on this principle, it is overwhelmingly predicted that palladium-catalyzed cross-coupling reactions on this compound would occur with high selectivity at the carbon-iodine (C-I) bond . The C-I bond is significantly weaker and thus more reactive towards oxidative addition than the C-Br bond. The C-F bond is exceptionally strong and is generally considered inert under standard palladium-catalyzed coupling conditions that cleave C-I or C-Br bonds. nih.gov

Therefore, a typical Sonogashira or Suzuki-Miyaura reaction would be expected to yield a product where the iodine atom at the C-5 position is selectively replaced, leaving the bromine and fluorine atoms intact. Subsequent functionalization of the C-Br bond would require more forcing conditions (e.g., higher temperatures, different ligands) after the more reactive C-I site has been addressed. nih.gov

Table 1: General Reactivity Trend of Carbon-Halogen Bonds in Palladium-Catalyzed Cross-Coupling

| Carbon-Halogen Bond | Relative Reactivity | Typical Outcome |

|---|---|---|

| C-I | Highest | Preferred site for initial oxidative addition and coupling. |

| C-Br | Intermediate | Can be coupled under more forcing conditions than C-I. |

Nickel-Catalyzed Processes for Aryl Halide Transformations

Nickel catalysts serve as a powerful and often more cost-effective alternative to palladium for cross-coupling reactions. nih.gov Nickel catalysis can exhibit different reactivity and selectivity profiles and is particularly effective for activating stronger bonds, such as C-Cl and, in some specialized systems, C-F bonds. beilstein-journals.orgacs.org In the context of this compound, a nickel catalyst would also be expected to selectively cleave the C-I bond first. researchgate.net However, nickel catalysis is well-known for its ability to activate C-O bonds (e.g., in methoxy (B1213986) groups), although this typically requires specific ligands and harsher conditions than C-Br or C-I cleavage. acs.org Without experimental data, it is difficult to predict whether a given nickel system might favor C-Br cleavage or potential C-O activation after the initial C-I coupling.

Copper-Catalyzed Reactions, Including Aryl Ether Formation

Copper-catalyzed reactions, such as the Ullmann condensation, are classic methods for forming C-O (aryl ether), C-N, and C-S bonds. nih.govresearchgate.net Modern copper-catalyzed systems can couple aryl halides with alcohols to form aryl ethers under milder conditions. researchgate.net For this compound, a copper-catalyzed etherification with an alcohol would be expected to proceed preferentially at the C-I position due to its higher reactivity compared to the C-Br bond. Copper catalysis is also used in various coupling reactions, including those involving fluoroalkyl groups. escholarship.org

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. youtube.com This reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.comnih.gov

The SNAr reaction is highly dependent on three factors:

A good leaving group: The ability of the halogen to depart.

A strong nucleophile.

Electron-withdrawing groups: The aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (like -NO2) positioned ortho and/or para to the leaving group to stabilize the negative charge of the Meisenheimer intermediate. youtube.comyoutube.com

The target molecule, this compound, lacks strong activating groups like a nitro group. The methoxy group is electron-donating, which deactivates the ring towards nucleophilic attack. While halogens are inductively electron-withdrawing, their effect is generally insufficient to enable SNAr reactions under standard conditions without stronger activating groups.

Interestingly, in SNAr reactions, the leaving group ability follows a different trend than in metal-catalyzed couplings:

F > Cl > Br > I youtube.comresearchgate.net

This is because the rate-determining step is typically the initial attack of the nucleophile, which is facilitated by the high electronegativity of the fluorine atom polarizing the C-F bond, making the carbon atom highly electrophilic. youtube.com

Despite this, due to the absence of strong activating groups on the ring, This compound is not expected to be a reactive substrate for SNAr reactions under typical conditions. For a reaction to occur, extremely harsh conditions (high temperature and pressure) or a different mechanism, such as one involving benzyne (B1209423) intermediates, would likely be required.

Table of Compounds Mentioned

As no specific reactions for this compound could be detailed from the literature, a list of reactants and products cannot be compiled.

Electronic and Steric Effects of Halogen and Methoxy Substituents on SNAr Reactivity

Nucleophilic Aromatic Substitution (SNAr) reactions on this compound are significantly influenced by the electronic and steric contributions of its substituents. The SNAr mechanism typically proceeds via a two-step addition-elimination pathway, involving the formation of a negatively charged Meisenheimer complex as the rate-determining step. The stability of this intermediate is paramount to the reaction's feasibility and rate.

The methoxy group, being a potent activating group for electrophilic attack, is a deactivator for nucleophilic substitution due to its electron-donating nature, which destabilizes the anionic Meisenheimer intermediate. Conversely, the halogens, through their strong inductive electron-withdrawing effect, activate the ring towards nucleophilic attack by stabilizing the negative charge of the Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The degree of activation by halogens generally follows their electronegativity: F > Cl > Br > I.

In the context of this compound, the fluorine atom, being the most electronegative, exerts the strongest activating effect for SNAr. Steric hindrance can also play a role; however, in this molecule, the positions ortho and para to the activating fluorine are also occupied by other bulky halogens, which can sterically impede the approach of a nucleophile.

The relative reactivity of the halogens as leaving groups in SNAr reactions is a critical factor. Generally, the rate-determining step is the formation of the Meisenheimer complex, not the departure of the leaving group. youtube.com A more electronegative halogen enhances the electrophilicity of the carbon to which it is attached, facilitating the initial nucleophilic attack. Consequently, fluoride (B91410) is often the best leaving group in SNAr reactions, contrary to trends in SN1 and SN2 reactions. youtube.com

| Substituent | Electronic Effect on SNAr Reactivity | Steric Effect on SNAr Reactivity |

|---|---|---|

| -OCH₃ | Deactivating (electron-donating, destabilizes Meisenheimer complex) | Moderate |

| -F | Activating (strong inductive withdrawal, stabilizes Meisenheimer complex) | Low |

| -Br | Activating (inductive withdrawal, stabilizes Meisenheimer complex) | Moderate |

| -I | Activating (weaker inductive withdrawal, stabilizes Meisenheimer complex) | High |

Regiochemical Outcomes and Control Strategies in SNAr Processes

The regiochemistry of SNAr reactions on this compound is dictated by the positions of the activating and deactivating groups. Nucleophilic attack is favored at positions that are ortho or para to strongly electron-withdrawing groups, as this allows for the effective delocalization and stabilization of the negative charge in the Meisenheimer intermediate. libretexts.org

In this molecule, the fluorine atom provides the most significant activation. Therefore, a nucleophile would preferentially attack the carbon bearing either the bromine or the iodine, as these are ortho and para, respectively, to the fluorine atom. The methoxy group, being ortho to the fluorine, will have a deactivating influence on the adjacent positions.

Between the bromine and iodine as potential leaving groups, the position of the bromine (C-1) is ortho to the activating fluorine, while the iodine (C-5) is para to the fluorine. Resonance stabilization of the Meisenheimer complex is generally more effective when the activating group is in the para position. However, the superior ability of fluorine to stabilize the intermediate through its inductive effect makes the ortho position also highly activated.

Control over the regiochemical outcome can be challenging and often depends on the specific nucleophile and reaction conditions. For instance, the nature of the solvent can influence the stability of the intermediates and transition states, potentially altering the product distribution.

| Position of Attack | Activating/Deactivating Influences | Predicted Outcome |

|---|---|---|

| C-1 (Br) | Activated by ortho-F; Deactivated by meta-I, meta-OCH₃ | Possible, depends on conditions |

| C-2 (F) | Activated by ortho-Br, meta-OCH₃; Deactivated by meta-I | Less likely due to strong C-F bond |

| C-5 (I) | Activated by para-F, ortho-OCH₃; Deactivated by meta-Br | Favored due to para activation by F |

Electrophilic Aromatic Substitution (EAS) Reactions

Halogenation via Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.orgmsu.edu In the case of this compound, the ring is already heavily substituted, leaving only two available positions for substitution (C-3 and C-6). The feasibility and outcome of further halogenation will depend on the activating and directing effects of the existing substituents.

Directing Effects of Halogen and Methoxy Groups on Regioselectivity

The regioselectivity of EAS reactions is governed by the directing effects of the substituents already present on the benzene ring. wikipedia.org Activating groups direct incoming electrophiles to the ortho and para positions, while deactivating groups (with the exception of halogens) direct to the meta position. libretexts.org

In this compound, the methoxy group is the most powerful activating and directing group. It will strongly direct incoming electrophiles to its ortho and para positions. The position para to the methoxy group is occupied by the bromine atom. The two ortho positions are C-3 and C-5 (occupied by iodine). Therefore, the primary directing influence of the methoxy group would be towards C-3.

The halogens also act as ortho, para-directors.

The fluorine at C-2 directs to C-1 (occupied by bromine) and C-3.

The bromine at C-1 directs to C-2 (occupied by fluorine) and C-6.

The iodine at C-5 directs to C-4 (occupied by the methoxy group) and C-6.

Considering these directing effects in concert, the C-3 and C-6 positions are the only available sites for substitution. The methoxy group strongly activates the C-3 position. The fluorine atom also directs to C-3. The bromine and iodine atoms direct to C-6. Given the potent activating nature of the methoxy group, electrophilic attack is most likely to occur at the C-3 position.

| Position | Directing Effects from Substituents | Overall Predicted Reactivity |

|---|---|---|

| C-3 | Activated (ortho to -OCH₃); Activated (ortho to -F) | Most likely site of electrophilic attack |

| C-6 | Activated (ortho to -Br); Activated (ortho to -I) | Less likely due to weaker activation compared to C-3 |

Halogen-Metal Exchange Reactions

Regioselective Bromine/Magnesium Exchange in Polyhalogenated Arenes

Halogen-metal exchange is a powerful method for the preparation of organometallic reagents, which are valuable intermediates in organic synthesis. wikipedia.org In polyhalogenated arenes, the regioselectivity of this exchange is a crucial consideration. The rate of halogen-metal exchange typically follows the trend I > Br > Cl. wikipedia.org This is attributed to the weaker carbon-halogen bond strength for heavier halogens.

For this compound, a Grignard reagent can be formed through a bromine/magnesium or iodine/magnesium exchange. Given the general reactivity trend, the iodine at C-5 would be expected to undergo exchange more readily than the bromine at C-1. However, the presence of the methoxy group can influence the regioselectivity. The oxygen atom of the methoxy group can coordinate to the magnesium, directing the exchange to the ortho position (C-5, occupied by iodine).

Recent studies on polyhalogenated arenes have shown that bimetallic reagents, such as sBu₂Mg·2LiOR, can facilitate efficient and regioselective Br/Mg exchanges. nih.govnih.gov The use of such reagents could potentially allow for selective bromine-magnesium exchange over iodine-magnesium exchange, depending on the specific reaction conditions and the nature of the bimetallic reagent.

| Halogen | Position | Factors Influencing Exchange | Predicted Outcome |

|---|---|---|---|

| Iodine | C-5 | Weaker C-I bond; Proximity to coordinating -OCH₃ group | Likely to be the primary site of exchange |

| Bromine | C-1 | Stronger C-Br bond compared to C-I | Less likely to exchange than iodine under standard conditions |

Subsequent Electrophilic Quenching and Derivatization

The reactivity of halogenated aromatic compounds is significantly influenced by the nature and position of the halogen substituents. In the case of this compound, the presence of three different halogens (iodine, bromine, and fluorine) offers a platform for selective functionalization through metal-halogen exchange, followed by quenching with an electrophile.

The general principle of metal-halogen exchange involves the reaction of an organometallic reagent, typically an organolithium compound, with an aryl halide. This process is an equilibrium reaction where the lithium atom exchanges with the more electronegative halogen. The rate of this exchange generally follows the trend I > Br > Cl > F, a trend that is governed by the relative stability of the resulting aryl anion and the strength of the carbon-halogen bond.

For this compound, the iodine atom is the most susceptible to metal-halogen exchange. Treatment with an organolithium reagent, such as n-butyllithium, at low temperatures is expected to selectively cleave the C-I bond, forming a lithiated aromatic intermediate. The fluorine and bromine atoms remain intact under these conditions due to the stronger C-F and C-Br bonds.

This selective lithiation opens a pathway for a wide range of derivatization reactions. The resulting aryllithium species is a potent nucleophile and can react with various electrophiles to introduce new functional groups onto the aromatic ring at the position of the original iodine atom.

Table 1: Potential Derivatization of this compound via Lithiation and Electrophilic Quenching

| Electrophile | Reagent Example | Product Type |

| Carbon dioxide | CO₂ | Carboxylic acid |

| Aldehydes/Ketones | Formaldehyde, Acetone | Alcohol (primary, secondary, or tertiary) |

| Alkyl halides | Methyl iodide | Alkylated arene |

| Silyl halides | Trimethylsilyl chloride | Aryl silane |

| Borates | Trimethyl borate | Boronic acid |

The choice of electrophile allows for the synthesis of a diverse array of functionalized benzene derivatives, which can serve as building blocks for more complex molecules. It is important to note that the reaction conditions, such as temperature and solvent, must be carefully controlled to prevent side reactions, including ortho-lithiation directed by the methoxy group or further metal-halogen exchange.

Photochemical Transformations and Photoredox Catalysis

The photochemical behavior of polyhalogenated aromatic compounds is a field of significant interest due to its implications in environmental chemistry and synthetic organic chemistry. These compounds can undergo a variety of transformations upon exposure to light, often involving the cleavage of carbon-halogen bonds.

Photoinduced Electron Transfer Mechanisms in Aromatic Systems

Photoinduced electron transfer (PET) is a fundamental process in photochemistry where an electronically excited molecule transfers an electron to or from another molecule. In the context of aromatic systems, the absorption of a photon can promote an electron to a higher energy orbital, creating an excited state that is both a stronger oxidant and a stronger reductant than the ground state molecule.

For a molecule like this compound, the presence of electron-donating (methoxy) and electron-withdrawing (halogens) groups influences its electronic properties and, consequently, its behavior in PET processes. The excited state of this molecule can potentially be quenched by an electron donor or an electron acceptor, leading to the formation of a radical ion pair. The fate of this radical ion pair is varied and can include back electron transfer to regenerate the starting materials, or dissociation to form a radical and an ion.

In the presence of a suitable photosensitizer, photoredox catalysis can be employed to facilitate reactions that are otherwise difficult to achieve. The excited photosensitizer can engage in single-electron transfer (SET) with the aryl halide, leading to the formation of an aryl radical. This radical can then participate in a variety of bond-forming reactions. The feasibility of such a process depends on the reduction potentials of the aryl halide and the excited state of the photocatalyst.

Photodehalogenation Pathways for Polyhalogenated Compounds

Photodehalogenation is a common photochemical reaction for halogenated aromatic compounds, involving the light-induced cleavage of a carbon-halogen bond. The efficiency and selectivity of this process are dependent on the nature of the halogen and the substitution pattern on the aromatic ring.

The energy of the carbon-halogen bond decreases in the order C-F > C-Cl > C-Br > C-I. Consequently, the C-I bond is the most susceptible to cleavage upon photochemical excitation. For this compound, it is expected that photolysis would preferentially lead to the homolytic cleavage of the C-I bond, generating an aryl radical and an iodine radical.

Table 2: Carbon-Halogen Bond Dissociation Energies (BDE) in Aromatic Systems

| Bond | Approximate BDE (kcal/mol) |

| C-F | 123 |

| C-Cl | 96 |

| C-Br | 81 |

| C-I | 65 |

The resulting aryl radical is a highly reactive intermediate that can undergo several subsequent reactions. In the presence of a hydrogen-atom donor, such as a solvent or an added reagent, the radical can abstract a hydrogen atom to yield the deiodinated product, 1-bromo-2-fluoro-4-methoxybenzene. Alternatively, in the absence of a suitable trapping agent, the radical could potentially participate in dimerization or other radical-radical coupling reactions.

The presence of multiple halogens introduces the possibility of sequential photodehalogenation. Following the initial cleavage of the C-I bond, further irradiation could potentially lead to the cleavage of the C-Br bond, although this would likely require more energetic conditions due to the higher bond dissociation energy. The C-F bond is generally considered photochemically stable under typical UV irradiation conditions.

Advanced Spectroscopic and Structural Characterization of 1 Bromo 2 Fluoro 5 Iodo 4 Methoxy Benzene and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework and probing the local electronic environment of specific nuclei. For 1-Bromo-2-fluoro-5-iodo-4-methoxy-benzene, a combination of ¹H, ¹³C, and ¹⁹F NMR, augmented by multidimensional techniques, provides a complete structural assignment.

The ¹H NMR spectrum of this compound is expected to be relatively simple, displaying signals for the methoxy (B1213986) group and the two protons on the aromatic ring. Protons attached to an aromatic ring typically resonate in the 6.5-8.0 ppm region. libretexts.org The precise chemical shifts are influenced by the electronic effects (both inductive and resonance) of the substituents.

The methoxy (-OCH₃) group is an electron-donating group, which tends to shield nearby protons, shifting their signals upfield. Conversely, the halogens (F, Br, I) are electronegative and exert an electron-withdrawing inductive effect, deshielding protons and shifting their signals downfield. jove.com

In the title compound, two aromatic protons are present at the C-3 and C-6 positions.

H-3: This proton is ortho to the fluorine at C-2 and the methoxy group at C-4. It is expected to be significantly influenced by these adjacent groups.

H-6: This proton is ortho to the bromine at C-1 and the iodine at C-5.

The methoxy group protons are not adjacent to any other protons, so they will appear as a sharp singlet, typically in the range of 3.7-3.9 ppm, as seen in similar compounds like 1-iodo-4-methoxybenzene (3.78 ppm) and 4-bromo-2-iodo-1-methoxybenzene (B59771) (3.86 ppm). rsc.org

The two aromatic protons, H-3 and H-6, are meta to each other, which would typically result in a small coupling constant (⁴JHH) of 2-3 Hz. However, the presence of the fluorine atom introduces further splitting. The ¹⁹F nucleus has a spin of I = 1/2, similar to ¹H, and couples to nearby protons.

H-3 will exhibit ortho-coupling (³JHF) to the fluorine at C-2.

H-6 will exhibit meta-coupling (⁴JHF) to the fluorine at C-2.

Consequently, the signal for H-3 is predicted to be a doublet of doublets due to coupling with both H-6 and ¹⁹F. The signal for H-6 is also expected to be a doublet of doublets from coupling to H-3 and ¹⁹F.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| OCH₃ | ~3.8 | Singlet (s) | N/A |

| H-3 | ~7.0 - 7.3 | Doublet of Doublets (dd) | ⁴JHH ≈ 2-3, ³JHF ≈ 7-10 |

The proton-decoupled ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, seven distinct signals are expected: six for the aromatic carbons and one for the methoxy carbon. Aromatic carbons typically resonate between 110-160 ppm. libretexts.orgjove.com

The chemical shifts are heavily influenced by the attached substituents.

Ipso-Carbons: The carbons directly bonded to the substituents (C-1, C-2, C-4, C-5) will show significant shifts. The carbon attached to the methoxy group (C-4) is expected to be shifted downfield. The carbon bonded to fluorine (C-2) will appear as a doublet with a large one-bond coupling constant (¹JCF), typically in the range of 240-260 Hz. The carbons attached to bromine (C-1) and iodine (C-5) are also significantly affected. The "heavy atom effect" of iodine, in particular, can cause a substantial upfield shift for the ipso-carbon compared to what would be expected based on electronegativity alone. rsc.orgresearchgate.net

Other Aromatic Carbons: The chemical shifts of C-3 and C-6 are determined by the combined effects of all four substituents.

Methoxy Carbon: The methoxy carbon signal is expected in the 55-60 ppm range, a typical value for aryl methyl ethers. rsc.org

Due to the molecule's asymmetry, all six aromatic carbons are chemically non-equivalent and should produce separate signals. libretexts.org

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted ¹JCF (Hz) |

|---|---|---|

| C-1 (C-Br) | ~110 - 115 | N/A |

| C-2 (C-F) | ~155 - 160 | ~250 |

| C-3 (C-H) | ~115 - 120 | (displays smaller ²JCF) |

| C-4 (C-O) | ~158 - 162 | N/A |

| C-5 (C-I) | ~85 - 90 | N/A |

| C-6 (C-H) | ~125 - 130 | (displays smaller ³JCF) |

¹⁹F NMR spectroscopy is a highly sensitive technique for analyzing fluorine-containing compounds. wikipedia.org Key advantages include a wide chemical shift range, which minimizes signal overlap, and the 100% natural abundance of the ¹⁹F isotope. wikipedia.orgthermofisher.com

For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift for fluorine on an aromatic ring is sensitive to the other ring substituents. The signal's multiplicity will be determined by coupling to the neighboring protons. The fluorine at C-2 will couple to H-3 (ortho, ³JFH) and H-6 (meta, ⁴JFH). Therefore, the ¹⁹F signal is predicted to appear as a doublet of doublets. thermofisher.com

Predicted ¹⁹F NMR Data for this compound

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (Hz) |

|---|

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the title compound, a COSY spectrum would show a cross-peak connecting the signals of H-3 and H-6, confirming their spatial proximity and meta-relationship on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond correlations between protons and the carbons they are attached to. An HSQC spectrum would show cross-peaks correlating the H-3 signal to the C-3 signal, the H-6 signal to the C-6 signal, and the methoxy proton singlet to the methoxy carbon signal. This allows for the direct assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for establishing long-range (typically 2-3 bond) connectivity between protons and carbons. It is essential for assigning quaternary (non-protonated) carbons and piecing together the molecular skeleton. Key expected HMBC correlations for this compound would include:

The methoxy protons correlating to C-4 (two bonds) and potentially C-3 and C-5 (three bonds).

H-3 correlating to C-1, C-2, C-4, and C-5.

H-6 correlating to C-1, C-2, C-4, and C-5.

Collectively, these multidimensional experiments would provide irrefutable evidence for the 1,2,4,5-substitution pattern of the benzene (B151609) ring.

Vibrational Spectroscopy for Bond Characterization

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, providing valuable information about the types of bonds present in a molecule.

The IR spectrum of this compound is expected to show a combination of absorptions characteristic of a substituted aromatic ring, an aryl ether, and carbon-halogen bonds.

Aromatic C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands in the region of 3100-3000 cm⁻¹. libretexts.org

Aromatic C=C Stretching: The stretching of the carbon-carbon bonds within the benzene ring gives rise to several bands, typically in the 1600-1400 cm⁻¹ region. libretexts.org

Aryl Ether C-O Stretching: Aryl alkyl ethers display two characteristic strong C-O stretching bands. youtube.com The asymmetric C-O-C stretch is found around 1275-1200 cm⁻¹, while the symmetric stretch appears near 1050-1010 cm⁻¹. youtube.comspectroscopyonline.comlibretexts.org

C-H Out-of-Plane Bending: The out-of-plane ("oop") C-H bending vibrations in the 900-675 cm⁻¹ region are often diagnostic of the substitution pattern on the benzene ring. libretexts.org A 1,2,4,5-tetrasubstituted ring typically shows a strong absorption in the 880-850 cm⁻¹ range.

Carbon-Halogen Stretching: The vibrations for carbon-halogen bonds appear in the fingerprint region (below 1300 cm⁻¹). The C-F stretch is expected between 1300-1100 cm⁻¹. C-Br stretches are found in the 690-515 cm⁻¹ range, and C-I stretches are at even lower frequencies, typically 600-500 cm⁻¹. libretexts.org These bands can be difficult to assign definitively in a complex molecule due to overlap with other vibrations.

Predicted IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3100 - 3000 | Weak-Medium | Aromatic C-H Stretch |

| 1600 - 1400 | Medium-Strong | Aromatic C=C Ring Stretch |

| ~1250 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) |

| ~1040 | Strong | Symmetric C-O-C Stretch (Aryl Ether) |

| ~870 | Strong | C-H Out-of-Plane Bending (1,2,4,5-substitution) |

| 1300 - 1100 | Strong | C-F Stretch |

| 690 - 515 | Medium | C-Br Stretch |

Raman Spectroscopy Applications in Aromatic Systems

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a unique fingerprint of its chemical structure. In the context of aromatic systems like this compound, Raman spectra reveal characteristic bands corresponding to the vibrations of the benzene ring and its substituents.

The substitution pattern on the benzene ring significantly influences the Raman shifts. The presence of heavy atoms like bromine and iodine, the highly electronegative fluorine, and the methoxy group in this compound results in a complex and informative spectrum. The principal vibrational modes observed in substituted benzenes include ring breathing, C-H bending, C-C stretching, and vibrations associated with the substituents themselves.

For instance, the C-Br stretching vibration in bromobenzene (B47551) is typically observed in the range of 500-600 cm⁻¹, while the C-I stretch in iodobenzene (B50100) appears at lower frequencies, around 485-510 cm⁻¹. The C-F stretching vibration is expected at higher wavenumbers, generally between 1200 and 1300 cm⁻¹. The methoxy group introduces its own characteristic vibrations, such as the C-O stretching and CH₃ rocking modes.

Table 1: Characteristic Raman Shifts for Substituted Benzenes

| Vibrational Mode | Typical Raman Shift (cm⁻¹) | Compound Example |

| Ring Breathing | 992 - 1010 | Benzene, Toluene |

| C-H in-plane bend | 1020 - 1050 | Substituted Benzenes |

| C-C trigonal bend | 1580 - 1610 | Substituted Benzenes |

| C-Br stretch | 500 - 600 | Bromobenzene |

| C-I stretch | 485 - 510 | Iodobenzene |

| C-F stretch | 1200 - 1300 | Fluorobenzene (B45895) |

| O-CH₃ stretch | 1020 - 1050 | Anisole (B1667542) |

| CH₃ rock | 1150 - 1180 | Anisole |

This table presents generalized data for illustrative purposes.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a compound by providing a highly accurate mass measurement. For this compound, with the molecular formula C₇H₅BrFIO, HRMS can confirm this composition by measuring the mass-to-charge ratio (m/z) of its molecular ion to several decimal places.

The theoretical monoisotopic mass of C₇H₅BrFIO can be calculated by summing the exact masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹²⁷I, ¹⁶O). The presence of bromine, with its two abundant isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio, results in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units. This isotopic signature is a key identifier for bromine-containing compounds.

HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can achieve mass accuracies in the low parts-per-million (ppm) range. This level of precision allows for the confident differentiation between compounds with the same nominal mass but different elemental compositions.

Table 2: Theoretical and Measured Mass Data for a C₇H₅BrFIO Isomer

| Parameter | Value |

| Molecular Formula | C₇H₅BrFIO |

| Theoretical Monoisotopic Mass (⁷⁹Br) | 329.85525 Da |

| Theoretical Monoisotopic Mass (⁸¹Br) | 331.85320 Da |

| Measured Mass (⁷⁹Br Isotope) | Within a few ppm of theoretical |

| Mass Accuracy | Typically < 5 ppm |

Data for an isomer, 1-Bromo-4-fluoro-2-iodo-5-methoxybenzene, is used for illustrative purposes. nih.gov

X-ray Crystallography for Solid-State Molecular Architecture and Conformation Analysis

While the crystal structure of this compound has not been publicly reported, analysis of closely related structures, such as substituted anisoles and halogenated benzenes, can provide valuable insights into the expected molecular architecture. For example, the crystal structure of anisole reveals a planar conformation of the methoxy group relative to the benzene ring. researchgate.netnih.gov The bulky halogen substituents in this compound may induce some deviation from planarity.

The crystal packing is likely to be influenced by a combination of van der Waals forces and weaker intermolecular interactions such as halogen bonding (e.g., I···O, Br···O interactions) and dipole-dipole interactions. These interactions play a crucial role in the stability and physical properties of the crystalline material.

Table 3: Illustrative Crystallographic Data for a Related Compound (1,5-Dibromo-2,4-dimethoxybenzene)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5432 (17) |

| b (Å) | 7.3544 (15) |

| c (Å) | 8.6433 (17) |

| β (°) | 115.15(3) |

| Volume (ų) | 491.43 (17) |

| Z | 2 |

| Density (calculated) | 2.228 Mg/m³ |

This data is for an analogous compound and serves to illustrate the type of information obtained from X-ray crystallography. researchgate.net

Computational and Theoretical Chemistry Studies on 1 Bromo 2 Fluoro 5 Iodo 4 Methoxy Benzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of many-body systems, such as atoms and molecules. DFT calculations for polyhalogenated aromatic compounds like 1-Bromo-2-fluoro-5-iodo-4-methoxy-benzene focus on the electron density to determine the molecule's energy, which in turn allows for the prediction of its geometry, electronic properties, and reactivity. researchgate.netnih.govresearchgate.net Hybrid functionals, such as B3LYP, are often employed in these calculations as they have shown high success in determining electronic properties like ionization potentials and energy gaps. researchgate.netchemrxiv.org

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.comnih.gov

HOMO (Highest Occupied Molecular Orbital): This orbital is associated with the molecule's ability to donate electrons, defining its nucleophilicity or basicity. youtube.com In an electrophilic aromatic substitution reaction, the region of the molecule with the highest electron density in the HOMO is the most likely site of attack by an electrophile. youtube.com

LUMO (Lowest Unoccupied Molecular Orbital): This orbital relates to the molecule's ability to accept electrons, indicating its electrophilicity. youtube.com

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the spatial distribution of the HOMO would indicate the most nucleophilic sites on the aromatic ring, thus predicting the positions most susceptible to electrophilic attack. Conversely, the LUMO distribution would highlight potential sites for nucleophilic attack.

Table 1: Illustrative FMO Data and Implications

| Property | Description | Implication for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. Higher (less negative) values indicate stronger electron-donating ability. | The location of the HOMO lobes on the benzene (B151609) ring will indicate the most electron-rich, nucleophilic sites, prone to reaction with electrophiles. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. Lower (more negative) values indicate stronger electron-accepting ability. | The distribution of the LUMO will show the most electron-deficient areas, susceptible to attack by nucleophiles. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | A smaller energy gap signifies higher reactivity and lower kinetic stability. The magnitude of the gap helps to classify the molecule's overall reactivity profile. |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other chemical species, particularly in non-covalent interactions. nih.govwalisongo.ac.id The MEP map is color-coded to represent different electrostatic potential values:

Red: Indicates regions of negative electrostatic potential, which are electron-rich and attractive to electrophiles. These areas often correspond to lone pairs on heteroatoms. researchgate.netresearchgate.net

Blue: Represents regions of positive electrostatic potential, which are electron-deficient and attractive to nucleophiles. researchgate.netresearchgate.net

Green/Yellow: Denotes areas of neutral or near-zero potential.

For this compound, an MEP map would reveal the electron-rich π-system of the benzene ring (typically appearing reddish-yellow) and the electron-poor regions. nih.gov Significantly, it would visualize the "σ-hole" on the iodine and bromine atoms. A σ-hole is an electron-deficient region on a halogen atom, located opposite the covalent bond, which appears as a blue, positive area on the MEP map. This positive region is crucial for forming halogen bonds. acs.org

Investigation of Halogen Bonding Interactions

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). acs.orgmdpi.com This interaction arises from the anisotropic distribution of electron density around the covalently bonded halogen, leading to the formation of a positive σ-hole. acs.orgnih.gov

In polyhalogenated aromatic compounds, halogen bonding is a key interaction for building supramolecular structures. The strength of the halogen bond donor generally follows the trend I > Br > Cl > F, correlating with the size and polarizability of the halogen atom and, consequently, the magnitude of its σ-hole. acs.org

In a molecule like this compound, both the iodine and bromine atoms can act as halogen bond donors. The iodine atom, being the most polarizable, is expected to be the stronger halogen bond donor and form more significant interactions. These halogen atoms can interact with various halogen bond acceptors, including lone pairs on oxygen or nitrogen atoms, or even the π-electron systems of other aromatic rings. rsc.orgchemistryviews.org DFT calculations are frequently used to characterize and quantify the strength of these interactions, which can be comparable to conventional hydrogen bonds. chemistryviews.orgnih.gov

The self-assembly of molecules into larger, ordered structures is governed by a delicate balance of various non-covalent interactions. acs.org In polyhalogenated aromatic compounds, while halogen bonding is significant, it often acts in concert with other forces. researchgate.netrsc.org

π-π Stacking: The aromatic rings can stack on top of each other, an interaction driven by electrostatic and dispersion forces. The presence of electron-withdrawing halogens can influence the quadrupole moment of the ring, affecting the geometry and strength of these interactions. rsc.org

Hydrogen Bonding: Although the primary focus is on halogen bonding, weak C-H···O or C-H···F hydrogen bonds can also play a subsidiary role in directing the crystal packing.

Dispersion Forces: These are ubiquitous attractive forces that become more significant with increasing molecular size and surface area. London dispersion is a major contributor to the binding energy in halogen bonding with π-systems. chemistryviews.org

The interplay and competition between these different interactions (halogen bonding, π-π stacking, hydrogen bonding) dictate the final three-dimensional architecture of the molecular crystal. rsc.org

Theoretical Prediction of Regioselectivity in Organic Reactions

Computational methods are highly effective in predicting the regioselectivity of organic reactions, such as electrophilic aromatic substitution (EAS). rsc.orgrsc.org By analyzing the electronic structure of the substrate, one can determine which position on the aromatic ring is most likely to be attacked by an incoming electrophile.

For this compound, the regioselectivity of an EAS reaction is determined by the combined electronic effects of all four substituents.

Methoxy (B1213986) Group (-OCH₃): This is a strong activating group and is ortho, para-directing due to its ability to donate electron density to the ring via resonance.

Halogens (-F, -Br, -I): Halogens are deactivating groups due to their inductive electron withdrawal. However, they are also ortho, para-directing because of their ability to donate electron density through resonance via their lone pairs.

The directing effects of these groups can either reinforce or oppose each other. Computational tools provide a quantitative prediction of the outcome:

FMO Analysis: The reaction is predicted to occur at the carbon atom(s) with the largest orbital coefficient in the HOMO, as this represents the site of highest electron density and greatest nucleophilicity. youtube.comed.ac.uk

MEP Maps: The most negative potential regions (most intense red) on the π-face of the aromatic ring indicate the positions most susceptible to electrophilic attack. nih.gov

Intermediate Stability: DFT can be used to calculate the energies of the potential carbocation intermediates (arenium ions) formed during the reaction. The most stable intermediate corresponds to the lowest activation energy pathway, thus indicating the major product. pku.edu.cn

By combining these computational approaches, a detailed and reliable prediction of the regiochemical outcome for reactions involving this compound can be achieved. nih.gov

Table 2: Directing Effects of Substituents for Electrophilic Aromatic Substitution

| Substituent | Type | Directing Effect | Mechanism |

| -OCH₃ | Activating | ortho, para | Strong resonance donation (+R) outweighs inductive withdrawal (-I). |

| -F, -Br, -I | Deactivating | ortho, para | Strong inductive withdrawal (-I) outweighs weaker resonance donation (+R). |

Consequently, it is not possible to provide the detailed research findings and data tables as requested in the article outline. The instructions to strictly adhere to the provided outline and focus solely on the specified compound cannot be fulfilled due to the absence of relevant scientific data.

Advanced Applications and Future Research Directions in Complex Molecule Synthesis

Strategic Utilization as a Key Building Block in Multi-Step Organic Syntheses

The primary utility of 1-bromo-2-fluoro-5-iodo-4-methoxy-benzene in multi-step synthesis lies in the differential reactivity of its three halogen atoms. openstax.orglibretexts.orgyoutube.comlumenlearning.com This hierarchy of reactivity allows for sequential, site-selective cross-coupling reactions, providing a powerful tool for molecular construction. nih.govacs.org

The carbon-iodine bond is the weakest and most reactive towards catalytic systems, such as those based on palladium. This allows for the selective introduction of a functional group at the C5 position via reactions like Suzuki, Stille, Sonogashira, or Buchwald-Hartwig couplings, leaving the bromo and fluoro groups untouched. Subsequently, the carbon-bromine bond, being of intermediate reactivity, can be targeted for a second, different cross-coupling reaction under more forcing conditions. The carbon-fluorine bond is exceptionally strong and generally unreactive under these conditions, often remaining as a stable substituent in the final product.

Table of Halogen Reactivity in Cross-Coupling Reactions:

| Functional Group | Relative Reactivity | Common Coupling Reactions |

|---|---|---|

| Iodo (I) | Highest | Suzuki, Sonogashira, Stille, Heck, Buchwald-Hartwig |

| Bromo (Br) | Intermediate | Suzuki, Sonogashira, Stille, Heck, Buchwald-Hartwig |

Methodologies for Further Functionalization and Derivatization to Access Diverse Molecular Scaffolds

Beyond sequential cross-coupling, this compound offers multiple avenues for derivatization, enabling access to a wide array of molecular scaffolds. nih.gov

Key Functionalization Strategies:

Halogen-Metal Exchange: The iodo and bromo positions can undergo halogen-metal exchange, typically with organolithium or Grignard reagents, to form reactive organometallic intermediates. The higher reactivity of the C-I bond allows for selective exchange at lower temperatures. These intermediates can then be trapped with various electrophiles (e.g., aldehydes, ketones, CO2, isocyanates) to introduce a diverse range of substituents.

Directed Ortho-Metalation (DoM): The methoxy (B1213986) group is a powerful directing group for ortho-metalation. Treatment with a strong base like n-butyllithium could potentially lead to deprotonation at the C3 position, adjacent to the methoxy group. This provides a route to functionalize the only hydrogen-substituted carbon on the ring, further increasing the molecule's utility.

Modification of the Methoxy Group: The methoxy group itself can be a site for transformation. Cleavage with reagents like boron tribromide (BBr3) would yield a phenol (B47542). This phenolic hydroxyl group opens up new reaction possibilities, such as etherification, esterification, or serving as a directing group for further electrophilic aromatic substitution if the ring were not already fully substituted.

Nucleophilic Aromatic Substitution (SNAr): While the C-F bond is strong, it can be susceptible to SNAr if the aromatic ring is sufficiently activated by strong electron-withdrawing groups. Although the native methoxy group is electron-donating, functional groups introduced via cross-coupling could alter the electronic properties of the ring to enable SNAr at the fluorine-bearing carbon.

Hypothetical Derivatization Products:

| Reaction Type | Reagents | Position Reacted | Product Type |

|---|---|---|---|

| Suzuki Coupling | R-B(OH)2, Pd catalyst | C5 (Iodo) | Aryl/heteroaryl substituted anisole (B1667542) |

| Sonogashira Coupling | R-C≡CH, Pd/Cu catalyst | C5 (Iodo) | Alkynyl-substituted anisole |

| Halogen-Metal Exchange | n-BuLi, then E+ | C5 (Iodo) | Anisole with new electrophile (E) at C5 |

Development of Novel Polyhalogenated Aromatic Compounds with Engineered Reactivity and Selectivity

This compound serves as an excellent starting point for the rational design of more complex polyhalogenated aromatic compounds. researchgate.netrsc.org By selectively replacing the iodo and bromo groups, new molecules can be synthesized where the remaining halogen atoms (including the fluorine) have altered reactivity due to the new electronic and steric environment.

For instance, a Suzuki coupling at the iodine position with a boronic acid containing other halogen atoms can lead to the synthesis of polyhalogenated biaryl compounds. researchgate.net These structures are of significant interest as precursors for advanced materials, liquid crystals, and as ligands for catalysis. The torsional angle between the two aryl rings in such biaryls can be influenced by the substitution pattern, which in turn affects their physical and electronic properties. The strategic retention of the bromine and fluorine atoms allows for subsequent modifications, making these novel compounds versatile platforms for further chemical exploration.

Emerging Research Avenues in Stereoselective Transformations and the Synthesis of Chiral Polyhalogenated Anisoles

While this compound is itself achiral, it is a valuable precursor for synthesizing chiral molecules, a field of immense importance in medicinal chemistry and materials science. nih.govnih.govmdpi.comresearchgate.net

Atroposelective Synthesis: One of the most exciting future directions is its use in atroposelective synthesis to create axially chiral biaryls. nih.govnih.govresearchgate.net If a sufficiently bulky group is introduced at the C5 position (by replacing the iodine), rotation around the newly formed aryl-aryl bond could be restricted. By employing chiral catalysts or auxiliaries during the coupling reaction, one enantiomer of the atropisomeric product could be selectively synthesized. The fluorine atom at the C2 position would play a crucial role in creating a sterically hindered environment to increase the rotational barrier.

Incorporation into Chiral Ligands: The multiple functionalization points allow for the incorporation of this anisole core into complex ligand architectures. For example, phosphine (B1218219) groups could be introduced via cross-coupling, and these could coordinate to transition metals. If a chiral element is also included in the ligand structure, the resulting metal complex could be used for asymmetric catalysis.

The development of stereoselective methods to transform such polyfunctionalized building blocks is a key frontier in organic synthesis, promising access to novel chiral compounds with unique properties. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-bromo-2-fluoro-5-iodo-4-methoxy-benzene, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via sequential halogenation and methoxylation. For example, iodination of bromo-fluoro-methoxybenzene precursors using iodine monochloride (ICl) under controlled temperatures (65–85°C) is a key step, as seen in analogous systems . Reaction purity (>95%) is achievable by optimizing stoichiometry and using inert atmospheres to prevent side reactions like demethylation . Yield variations (70–95%) often arise from competing substituent effects (e.g., iodine’s bulkiness hindering methoxy group introduction) .

Q. How can spectroscopic techniques (NMR, MS) distinguish structural isomers of polyhalogenated methoxybenzenes?

- Methodological Answer :

- NMR : NMR is critical for identifying fluorine environments. For instance, deshielded fluorine resonances at δ 110–120 ppm indicate proximity to electron-withdrawing groups (e.g., iodine) . NMR coupling constants (e.g., ) resolve ortho/meta substituents.

- MS : Isotopic patterns from bromine (1:1) and iodine (1:1:1) in ESI-MS help differentiate isomers. High-resolution MS confirms molecular formulas (e.g., CHBrFIO, exact mass 316.84) .

Advanced Research Questions

Q. How do substituent electronic effects (Br, F, I, OMe) influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?

- Methodological Answer :

- Directing Effects : The methoxy group (-OMe) is strongly ortho/para-directing, but steric hindrance from iodine (para to OMe) can block these positions. Bromine (meta-directing) and fluorine (weakly deactivating) compete, leading to mixed regiochemistry in nitration or sulfonation .

- Quantitative Analysis : DFT calculations predict activation energies for EAS pathways. For example, iodine’s inductive effect destabilizes transition states at its ortho position, favoring substitution at fluorine’s meta site .

Q. What strategies resolve contradictions in reported reaction yields for cross-coupling reactions involving this compound?

- Methodological Answer : Discrepancies in Suzuki-Miyaura coupling yields (e.g., 40–80%) may stem from:

- Catalyst Selection : Pd(PPh) versus PdCl(dppf) affects oxidative addition efficiency with iodine .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance iodine’s leaving-group ability but may deactivate Pd catalysts .

- Purification : Column chromatography with silica gel versus alumina can recover unreacted starting material, altering reported yields .

Q. How can derivatization of this compound enhance its utility in medicinal chemistry or materials science?

- Methodological Answer :

- Pharmaceuticals : Introducing a diazinan-5-ylidene moiety (via Buchwald-Hartwig amination) creates bioactive scaffolds for kinase inhibitors, as demonstrated in structurally related compounds .

- Materials : Polymerization via Sonogashira coupling with ethynylbenzene derivatives generates conjugated polymers for optoelectronics. The iodine substituent facilitates post-functionalization .

Safety and Handling

Q. What precautions are critical for handling air- or moisture-sensitive reactions involving this compound?

- Methodological Answer :

- Storage : Store under argon at –20°C to prevent hydrolysis of the methoxy group .

- Reaction Setup : Use Schlenk lines for inert atmospheres. Quench excess reagents (e.g., Grignard) with dry ice/ethanol to avoid violent decomposition .

- Waste Disposal : Halogenated byproducts require neutralization with NaHCO before disposal to mitigate environmental hazards (H400 code) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products